2,5-Diethylfuran

説明

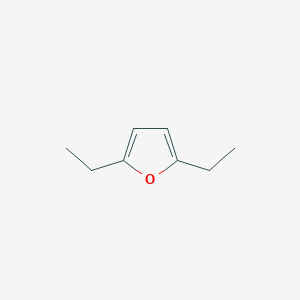

Structure

3D Structure

特性

IUPAC Name |

2,5-diethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYQOKFZRFUBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423843 | |

| Record name | 2,5-diethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10504-06-0 | |

| Record name | 2,5-Diethylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-diethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIETHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH825RS1LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of 2,5 Diethylfuran Within Advanced Furan Chemistry Research

Historical Trajectories in the Synthesis and Study of Substituted Furans

The history of furan (B31954) derivatives dates back to 1780, with Carl Wilhelm Scheele's description of 2-furoic acid. wikipedia.orgutripoli.edu.ly Subsequently, furfural (B47365), another important furan derivative, was reported by Johann Wolfgang Döbereiner in 1831 and characterized by John Stenhouse nine years later. wikipedia.orgutripoli.edu.lyrsc.org The parent compound, furan itself, was first prepared by Heinrich Limpricht in 1870. wikipedia.org

Over time, numerous routes have been developed for the synthesis of substituted furans, reflecting their growing importance in organic chemistry. Classic methods include the Feist–Benary synthesis, which involves the alkylation of 1,3-diketones with α-bromoketones followed by dehydration, and the Paal–Knorr synthesis, a traditional route involving the reaction of 1,4-diketones with phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The Paal-Knorr synthesis, an acid-catalyzed cyclization of 1,4-dicarbonyl compounds, remains one of the most important methods for furan preparation, with its utility enhanced by recent advancements in 1,4-dione synthesis. organic-chemistry.org

More recent developments in furan synthesis include transition metal-catalyzed cyclization of alkynyl ketones or aldehydes, and olefin cross-metathesis reactions, which offer convergent and regiocontrolled approaches to di- and trisubstituted furans. pnas.orgnumberanalytics.com Research continues to focus on developing new, more sustainable, and efficient synthesis methods for furan derivatives, often driven by the global environmental crisis and the depletion of non-renewable fossil reserves. numberanalytics.comchim.itresearchgate.netbenthamdirect.comacs.orgtandfonline.com For instance, the synthesis of 2,5-diethylfuran itself can involve the condensation of acetaldehyde (B116499) and acetone (B3395972) in the presence of an acid catalyst, followed by dehydration to form the furan ring. ontosight.ai Another reported method involves a multi-step process starting from ethyl chloride and sodium hydroxide (B78521) to ethanol (B145695), reacting ethanol with cuprous chloride to produce diethylcuprate, which then reacts with chloroacetic acid to produce diethylfuran-2,5-dicarboxylate, finally converted to this compound via acid catalysis or hydrolysis.

Theoretical Frameworks of Furan Aromaticity and Substituent Effects in 2,5-Positions

Furan is a five-membered heterocyclic organic compound containing four carbon atoms and one oxygen atom in its ring. wikipedia.orgaskiitians.com It exhibits aromatic character, fulfilling Hückel's rule (4n+2 π electrons), as one of the lone pairs of electrons on the oxygen atom is delocalized into the ring, creating a 6-π electron system (where n=1). wikipedia.orgaskiitians.comlibretexts.orgpharmaguideline.commbbcollege.in The molecule is cyclic, planar, and fully conjugated, with the oxygen atom being sp² hybridized and contributing two electrons from one of its lone pairs to the π-system. askiitians.comlibretexts.orgmbbcollege.in

However, furan's aromaticity is considered modest compared to benzene (B151609), pyrrole (B145914), and thiophene (B33073). wikipedia.orgpharmaguideline.commbbcollege.in This is primarily due to the higher electronegativity of the oxygen atom compared to nitrogen (in pyrrole) or sulfur (in thiophene), which causes oxygen to hold its lone electron pair more tightly, reducing the ease of delocalization and thus decreasing aromaticity. pharmaguideline.commbbcollege.in The resonance energies reflect this order: thiophene > pyrrole > furan. wikipedia.orgmbbcollege.in Consequently, furan is more reactive than pyrrole and thiophene in electrophilic substitution reactions. mbbcollege.inmsu.edu

Substituent effects, particularly at the 2- and 5-positions of the furan ring, are crucial in advanced furan chemistry. These positions are highly influential due to their direct involvement in the π-electron system and their ability to stabilize or destabilize charge. nih.govcdnsciencepub.comrsc.org For instance, in reactions like retro-Diels-Alder, substituents at the 2- or 5-positions are found to be the most influential, with fragmentation rate inversely correlated with electron-withdrawing ability. nih.gov Electron-donating effects of the oxygen heteroatom make furan considerably more reactive than benzene in electrophilic substitution reactions. wikipedia.org The biggest positive charges in the furan fragment are seen at positions 2 and 5 in the transition state of certain reactions, indicating that stabilization of positive charges at these positions leads to lower reaction barriers. nih.gov This highlights the strong electronic and orbital interactions at the 2,5-positions, which are more significant than at the 3,4-positions. nih.govcdnsciencepub.comrsc.org

Comparative Analysis with Key Furanic Platform Chemicals

This compound exists within a broader family of furanic compounds that are increasingly recognized as crucial platform chemicals, particularly those derived from biomass. Two prominent examples are 2,5-Dimethylfuran (B142691) (2,5-DMF) and Furan-2,5-dicarboxylic acid (FDCA).

2,5-Dimethylfuran (2,5-DMF) 2,5-DMF is a heterocyclic compound with the formula (CH₃)₂C₄H₂O, often highlighted as a potential biofuel. wikipedia.orgmdpi.comresearchgate.net Its appeal as a biofuel stems from several advantageous properties:

Energy Density: It has an energy density approximately 40% greater than that of ethanol, making it comparable to gasoline. wikipedia.orgmdpi.comresearchgate.netbirmingham.ac.uk

Water Solubility: Unlike ethanol, 2,5-DMF is insoluble in water, which prevents contamination from atmospheric moisture absorption and potential engine performance decrease. wikipedia.orgmdpi.combirmingham.ac.uk

Boiling Point: With a boiling point of 92-94°C, it is higher than ethanol (78°C), which can reduce fuel loss through evaporation and the risk of explosions from volatile gases. wikipedia.orgmdpi.com

Octane (B31449) Number: It possesses a high antiknock power, with a Research Octane Number (RON) of 119, superior to ethanol (RON = 110). mdpi.com

Production: 2,5-DMF can be produced from cellulose-derived fructose (B13574) via hydroxymethylfurfural (HMF) through catalytic biomass-to-liquid processes, often involving hydrogenation and deoxygenation. wikipedia.orgmdpi.comresearchgate.netacs.orggoogle.comrsc.org This makes it a second-generation biofuel with a low ecological impact. mdpi.com

Furan-2,5-dicarboxylic Acid (FDCA) FDCA is a furan derivative that has garnered significant attention as a promising bio-based platform chemical. iucr.orgresearchgate.netmdpi.com Its chemical structure, featuring a furan ring and two carboxyl groups, makes it a viable substitute for petroleum-based terephthalic acid (PTA) in the production of polyester (B1180765) materials. iucr.orgresearchgate.netmdpi.com This similarity allows FDCA to be used in the synthesis of polymers like poly(ethylene furanoate) (PEF), which exhibits superior gas barrier properties. iucr.org Key aspects of FDCA research include:

Bio-based Origin: FDCA can be produced from biomass fermentation residues, specifically through the catalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a carbohydrate-derived platform chemical. iucr.orgresearchgate.netmdpi.comresearchgate.netgoogle.com

Polymer Applications: It is a crucial monomer for producing bio-based polyesters, offering properties comparable to or even superior to traditional petroleum-based plastics, such as higher glass transition temperatures (Tg). researchgate.netacs.orgrsc.org

Versatility: FDCA can serve as a versatile linker in the synthesis of metal-organic frameworks (MOFs) and is explored for various other functional materials. iucr.orgrsc.org Its diethyl ester, diethyl furan-2,5-dicarboxylate (B1257723) (DEFDC), is also utilized as an aromatic bio-based monomer in lipase-catalyzed synthesis of semiaromatic copolyesters. acs.orgnbinno.com

This compound (2,5-DEF) in Comparison While 2,5-DMF and FDCA are extensively studied for their roles as biofuels and polymer monomers, respectively, this compound shares some commonalities and distinct applications. Like 2,5-DMF, 2,5-DEF is a disubstituted furan, and its ethyl groups, being larger than methyl groups, influence its physicochemical properties such as boiling point, polarity, and reactivity. Its potential as a fuel additive ontosight.ai aligns with the energy applications of 2,5-DMF. As an intermediate in pharmaceutical and agrochemical synthesis ontosight.ailookchem.com, 2,5-DEF contributes to the broader utility of furan derivatives in fine chemical production, similar to how FDCA serves as a building block for complex molecules. nbinno.com The synthesis of 2,5-DEF often involves condensation and dehydration reactions, reflecting common synthetic strategies for substituted furans. ontosight.ai

The following table summarizes key properties of this compound and provides a comparative overview with 2,5-Dimethylfuran and Furan-2,5-dicarboxylic acid, highlighting their distinct yet complementary roles in advanced furan chemistry.

Table 1: Comparative Properties of Key Furanic Compounds

| Property | This compound ontosight.ai | 2,5-Dimethylfuran wikipedia.orgnih.gov | Furan-2,5-dicarboxylic Acid (FDCA) iucr.orgmdpi.com |

| Molecular Formula | C₈H₁₂O | C₆H₈O | C₆H₄O₅ |

| Molecular Weight | 124.18 g/mol | 96.13 g/mol | 156.09 g/mol |

| Appearance | Colorless liquid | Clear yellow oily liquid | White solid |

| Melting Point | -15 °C | -62 °C (-80 °F; 211 K) | >280 °C (decomposes) |

| Boiling Point | 174 °C | 92-94 °C (198-201 °F) | N/A (decomposes before boiling) |

| Solubility in Water | Insoluble | Insoluble | Slightly soluble |

| Density | 0.804 g/mL | 0.8897 g/cm³ wikipedia.org | 1.60 g/cm³ (predicted) |

| Primary Research Context | Intermediate, Solvent, Fuel Additive | Biofuel, Singlet Oxygen Scavenger | Bio-based Polymer Monomer, MOF linker |

Table 2: Relative Aromaticity and Reactivity of Five-membered Heterocycles

| Compound | Resonance Energy (kJ/mol) wikipedia.org | Electronegativity of Heteroatom | Aromaticity Order pharmaguideline.commbbcollege.in | Reactivity in Electrophilic Substitution msu.edu |

| Furan | 67 | Oxygen (Highest) | Least Aromatic | Most Reactive (Furan > Thiophene > Benzene) |

| Pyrrole | 88 | Nitrogen | Intermediate | Intermediate (Pyrrole >> Furan) |

| Thiophene | 121 | Sulfur (Lowest) | Most Aromatic | Least Reactive (Thiophene > Benzene) |

| Benzene | 152 | N/A | Highly Aromatic | Least Reactive (compared to heterocycles) |

Synthetic Methodologies for 2,5 Diethylfuran and Analogous Ethylated Furan Structures

Classical Organic Synthesis Routes to 2,5-Diethylfuran

Classical organic synthesis routes to this compound often involve multi-step transformations from readily available precursors. One such approach involves the conversion of diethyl furan-2,5-dicarboxylate (B1257723). The preparation of this intermediate can be initiated by reacting ethyl chloride with sodium hydroxide (B78521) to yield ethanol (B145695). Subsequently, ethanol reacts with cuprous chloride to form diethylcuprate. This organocopper intermediate then reacts with chloroacetic acid to produce diethyl furan-2,5-dicarboxylate. The final step in this sequence involves the conversion of diethyl furan-2,5-dicarboxylate into this compound through acid catalysis or hydrolysis reactions.

Modern Strategies for Direct and Indirect Alkylation of the Furan (B31954) Ring

Modern synthetic strategies for introducing ethyl groups onto the furan ring have evolved to overcome limitations associated with classical methods, such as the acid sensitivity of furan. Furan, being an aromatic compound, is more reactive than benzene (B151609) but its acid sensitivity makes traditional Friedel-Crafts alkylation problematic, as the catalysts typically employed can lead to polymerization. Consequently, modern approaches often rely on multi-step pathways or specialized catalytic systems to achieve selective alkylation.

Multi-step Synthetic Pathways

Multi-step synthetic pathways provide a controlled approach to the introduction of ethyl groups, often utilizing intermediates that allow for precise functionalization before the final furan ring formation or modification.

As mentioned in classical routes, diethyl furan-2,5-dicarboxylate serves as a key intermediate for this compound synthesis. A one-pot, two-step procedure has been developed for the synthesis of diethyl furan-2,5-dicarboxylate (DEFDC) starting from mucic acid. This method avoids the isolation of the intermediate furan dicarboxylic acid (FDCA), streamlining the process. Once formed, the diethyl furan-2,5-dicarboxylate can be converted to this compound through hydrolysis or acid-catalyzed reactions.

Organometallic chemistry offers powerful tools for the precise construction of carbon-carbon bonds, including the alkylation of furan rings. For instance, gold(I) catalysts have been demonstrated to facilitate the cycloisomerization of propargyl ketone (EtCOCH2C≡CEt) directly into this compound, achieving nearly quantitative yields in minutes at room temperature. This highlights the efficiency and selectivity that can be achieved with carefully designed organometallic systems.

Furthermore, furan-derived boronate complexes have been employed in enantiospecific three-component alkylation reactions. These reactions can proceed under radical (photoredox) or polar (SN2) conditions with alkyl iodides, leading to highly efficient and stereospecific alkylation products. While indolyl boronate complexes react directly via a polar pathway, the less reactive furyl boronates often necessitate photoredox catalysis for successful alkylation.

Conversion via Diethyl Furan-2,5-dicarboxylate Hydrolysis

Synthesis from 2,5-Disubstituted Furan Precursors

The synthesis of this compound can also be approached by starting with furan rings that are already substituted at the 2 and 5 positions. While direct ethylation of a pre-existing 2,5-disubstituted furan to introduce ethyl groups might be challenging, the broader concept involves building the this compound structure from precursors where these positions are already functionalized or can be selectively functionalized.

For example, the preparation of 2,5-disubstituted furan compounds can involve reacting 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene and/or furan with an acylating or alkylating reagent. This method offers a simple, convenient, and highly efficient route to introduce substituents at the 2 and 5 positions of the furan ring.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for achieving high yields and selectivity in the synthesis of this compound and analogous compounds. Research into the synthesis of 2,5-dimethylfuran (B142691) offers valuable insights into effective optimization strategies, which can be applied to this compound.

Various catalytic systems and reaction parameters have been explored to enhance the production of 2,5-dialkylated furans. For instance, in the synthesis of 2,5-dimethylfuran from 5-hydroxymethylfurfural (B1680220) (HMF), a 96% yield was achieved using a Ni Raney catalyst, with increased temperature (120 to 220 °C) promoting deoxygenation of the hydroxymethyl group. Similarly, Ni-based catalysts supported on Al2O3-TiO2-ZrO2 prepared by the sol-gel method have demonstrated high yields, with a Ni0NiO/ATZ3WI catalyst achieving optimal results at 210 °C and 20 bar argon pressure using formic acid as a hydrogen donor. Other notable achievements include over 95.6% yield of 2,5-dimethylfuran at 80 °C using a Pd/C catalyst in γ-valerolactone (GVL), and a 99% yield within 4 hours using a Pd/C catalyst with uniformly dispersed Pd nanoparticles. A novel sol-gel Ru-Co/SiO2 catalyst also achieved over 99% 2,5-dimethylfuran yield at 140 °C under 0.2 MPa hydrogen pressure.

While specific detailed optimization data for this compound are less extensively reported compared to 2,5-dimethylfuran, reported yields for this compound vary, with some studies achieving 56% and others up to 92%. This variability underscores the importance of optimizing factors such as catalyst choice, reaction temperature, pressure, solvent, and the use of hydrogen donors to maximize the efficiency and selectivity of this compound synthesis.

Chemical Reactivity and Mechanistic Investigations of 2,5 Diethylfuran

Electrophilic Aromatic Substitution Reactions of 2,5-Diethylfuran

The furan (B31954) ring is considered electron-rich and thus readily undergoes electrophilic aromatic substitution reactions. The reactivity of furans in such reactions is generally greater than that of benzene (B151609) and is comparable to that of highly activated benzene derivatives like phenol (B47542) and aniline. For 2,5-disubstituted furans, substitution occurs at the C3 and C4 positions (the beta positions), which are the most electron-rich available sites. The two ethyl groups in this compound are electron-donating through an inductive effect, further activating the ring for electrophilic attack.

While specific studies on this compound are not extensively documented, its reactivity can be understood through well-established reactions of other 2,5-dialkylfurans. A key example of electrophilic substitution on electron-rich heterocycles is the Vilsmeier-Haack reaction, which achieves formylation (the introduction of a -CHO group). jk-sci.comchemistrysteps.com The reaction employs a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic "Vilsmeier reagent," a chloroiminium ion. chemistrysteps.comwikipedia.org The electron-rich furan ring attacks this weak electrophile, leading to substitution. chemistrysteps.comnrochemistry.com For this compound, this would result in the formation of this compound-3-carbaldehyde. The general order of reactivity for five-membered heterocycles in this reaction is pyrrole (B145914) > furan > thiophene (B33073). jk-sci.com

Other classical electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation are also characteristic of furans, though they can be complicated by the acid-sensitivity of the furan ring, which can lead to polymerization or ring-opening. masterorganicchemistry.com For instance, the halogenation of furan with bromine in non-polar solvents can lead to a mixture of substitution products, while in hydroxylic solvents, addition followed by ring-opening is often observed. cdnsciencepub.com For this compound, reactions would be expected to proceed under carefully controlled, mild conditions to favor substitution at the beta-positions over degradation. Friedel-Crafts acylation, for example, can be performed on furan itself to produce 2,5-disubstituted products, indicating the high reactivity of the furan nucleus. google.com

Cycloaddition Reactions of this compound

This compound, containing a conjugated diene system within its aromatic structure, can participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful route for the synthesis of complex bicyclic structures and subsequent conversion to substituted aromatic compounds.

Diels-Alder Reactivity of this compound as a Diene

The Diels-Alder reaction involves the combination of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. This compound has been shown to react with various dienophiles. A notable example is its reaction with maleic anhydride (B1165640), which yields a bicyclic adduct, often referred to as an oxanorbornene derivative. orgchemboulder.comresearchgate.net This adduct can then undergo acid-catalyzed dehydration to produce 3,6-diethylphthalic anhydride. orgchemboulder.com

Stereochemical and Regiochemical Outcomes Influenced by Ethyl Substituents

The stereochemistry of the Diels-Alder reaction is a critical aspect, particularly when cyclic dienes are involved, leading to the formation of endo and exo diastereomeric products. libretexts.orgchemconnections.org The endo rule states that the kinetically favored product is typically the endo isomer. youtube.com This preference is attributed to "secondary molecular orbital interactions" between the developing π-system of the diene and the orbitals of the electron-withdrawing substituents on the dienophile in the transition state. libretexts.orgchemconnections.org Conversely, the exo product is generally the thermodynamically more stable isomer due to reduced steric hindrance. youtube.com

For reactions involving 2,5-dialkylfurans, the outcome is a balance between these electronic and steric factors. In the reaction of 2,5-dimethylfuran (B142691) with maleimides, the exo adduct is typically formed under elevated temperatures (thermodynamic control), while the endo product can be obtained at lower temperatures (kinetic control). nrochemistry.com For this compound, the bulkier ethyl groups compared to methyl groups would be expected to increase the steric repulsion in the more crowded endo transition state. This could potentially lead to a lower endo:exo ratio compared to its dimethyl analogue under kinetically controlled conditions, or facilitate the retro-Diels-Alder reaction of the less stable endo adduct, favoring the formation of the exo product at equilibrium.

Mechanistic Elucidation of Cycloaddition Pathways

The Diels-Alder reaction is a pericyclic reaction, proceeding through a concerted mechanism involving a single, cyclic transition state. chemconnections.org Computational studies on the reaction of 2,5-dimethylfuran with ethylene (B1197577) derivatives show that the nature of the dienophile influences the precise nature of this transition state. chegg.com The reaction can proceed through a synchronous one-step mechanism or an asynchronous one-step process, where the two new carbon-carbon bonds are formed at slightly different rates. chegg.com The degree of asynchronicity is related to the polarity of the reaction. chegg.com

The subsequent step in many applications is the acid-catalyzed dehydration of the oxanorbornene adduct to form an aromatic ring. The mechanism for this conversion begins with the protonation of the bridging oxygen atom by an acid catalyst (e.g., H₂SO₄). chegg.com This is followed by the cleavage of a carbon-oxygen bond to open the bicyclic ring, forming a carbocation intermediate. Finally, elimination of a proton and a molecule of water results in the formation of the stable aromatic product. chegg.com Both Brønsted and Lewis acids can catalyze this dehydrative aromatization, although Brønsted acids are often more effective. mdpi.com

Oxidative Transformations of the Furan Ring

The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opened products. This transformation can be achieved using various chemical reagents or, more recently, through highly selective enzymatic methods.

Enzymatic Oxidative Ring Opening of Dialkylfurans (e.g., Laccase-Catalyzed)

Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of organic substrates, using environmentally benign molecular oxygen as the oxidant. epo.org In the presence of a mediator, such as (2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (TEMPO), laccases can efficiently catalyze the oxidative ring opening of 2,5-dialkylfurans to yield 2-ene-1,4-diones. epo.org

Research has demonstrated that the laccase-catalyzed oxidation of symmetrical and unsymmetrical 2,5-dialkylfurans, including this compound, proceeds stereoselectively. epo.org The reaction of this compound under a laccase/TEMPO system yields (Z)-3-octene-2,5-dione. The process involves the laccase-mediated oxidation of the mediator, which then oxidizes the furan substrate, leading to ring opening and formation of the enedione product. epo.org

The table below summarizes the results of the laccase-catalyzed oxidation of various 2,5-dialkylfurans, highlighting the yield for the this compound derivative.

| Substrate (2,5-Dialkylfuran) | Product ((Z)-enedione) | Yield (%) | Reference |

|---|---|---|---|

| 2,5-Dimethylfuran | (Z)-3-Hexene-2,5-dione | 79 | sciencemadness.org |

| This compound | (Z)-4-Octene-3,6-dione | 75 | sciencemadness.org |

| 2,5-Dipropylfuran | (Z)-5-Decene-4,7-dione | 71 | sciencemadness.org |

Hydrogenation and Reduction Chemistry of this compound

The hydrogenation of this compound is a significant transformation that alters the aromatic nature of the furan ring, leading to the formation of saturated cyclic ethers. This process involves the addition of hydrogen atoms across the double bonds of the furan nucleus, typically requiring the presence of a catalyst. The primary product of complete ring saturation is 2,5-diethyltetrahydrofuran (B108996), a stable saturated furanic system. However, the reaction pathway is highly dependent on the catalyst and reaction conditions, which can be tuned to favor either full hydrogenation of the ring or alternative reactions such as ring opening.

Formation of Saturated Furanic Systems (e.g., 2,5-Diethyltetrahydrofuran)

The conversion of this compound to 2,5-diethyltetrahydrofuran involves the catalytic addition of hydrogen to the two C=C bonds within the furan ring. This saturation of the furan ring is a common pathway in the hydrogenation of furanic compounds. mdpi.comnih.gov Strong hydrogenating catalysts, such as those based on nickel, are known to facilitate the reduction of the furan ring. mdpi.comnih.govrsc.org In studies on the closely related compound 2,5-dimethylfuran (DMF), this "deep hydrogenation" or "over-hydrogenation" to its saturated analog, 2,5-dimethyltetrahydrofuran (B89747) (DMTHF), is a well-documented reaction. mdpi.comnih.gov For instance, Raney nickel has been shown to be effective in catalyzing the hydrogenation of the furan ring. nih.govrsc.org The process transforms the planar, aromatic furan derivative into a non-planar, saturated ether, 2,5-diethyltetrahydrofuran. This reaction is significant for producing compounds that can serve as potential biofuel additives or specialty solvents.

Catalyst-Dependent Selectivity in Furan Ring Saturation

The selectivity of the hydrogenation process—whether it leads to the desired saturated furan ring or to ring-opened products—is critically dependent on the choice of catalyst. escholarship.org Research on 2,5-dialkylfurans, particularly using 2,5-dimethylfuran as a model substrate, has revealed distinct catalytic behaviors among different metals. escholarship.org

Noble metal catalysts such as palladium (Pd), rhodium (Rh), and ruthenium (Ru) supported on carbon have demonstrated high selectivity for the hydrogenation of the furan ring, yielding the corresponding saturated tetrahydrofuran (B95107) derivative. escholarship.org In contrast, platinum (Pt) catalysts, also on a carbon support, tend to favor the hydrogenolysis of the C-O bonds within the furan ring, leading to ring-opened products like 2-hexanone (B1666271) from DMF. escholarship.org This divergence in selectivity is attributed to how the furan molecule adsorbs onto the surface of the different metal catalysts and the intrinsic activity of the metals for breaking C-O versus C=C bonds. escholarship.org

The synergistic effect between different metals or between a metal and its support can also be leveraged to control selectivity. For example, bimetallic catalysts or the use of specific metal oxide supports can inhibit unwanted side reactions like over-hydrogenation or ring-opening, thereby enhancing the yield of the desired product. mdpi.com For instance, the addition of iron oxide (FeOₓ) to a platinum catalyst was found to inhibit C=C hydrogenation in the furan ring. mdpi.com Non-precious metal catalysts, particularly those based on nickel and cobalt, are also active for hydrogenation processes and can be directed toward ring saturation under specific conditions. encyclopedia.pub

The following table, based on findings for the model compound 2,5-dimethylfuran, illustrates the principle of catalyst-dependent selectivity in the hydrogenation of 2,5-dialkylfurans. escholarship.org

| Catalyst | Primary Reaction Pathway | Main Product from 2,5-Dimethylfuran |

| Pd/C | Furan Ring Saturation (Hydrogenation) | 2,5-Dimethyltetrahydrofuran |

| Rh/C | Furan Ring Saturation (Hydrogenation) | 2,5-Dimethyltetrahydrofuran |

| Ru/C | Furan Ring Saturation (Hydrogenation) | 2,5-Dimethyltetrahydrofuran |

| Pt/C | Furan Ring Opening (Hydrogenolysis) | 2-Hexanone |

Catalytic Systems for the Synthesis and Transformation of 2,5 Diethylfuran and Its Derivatives

Heterogeneous Catalysis in Furan (B31954) Ring Functionalization

Heterogeneous catalysis is a cornerstone in the transformation of biomass-derived furans into valuable chemicals and biofuels, such as 2,5-dimethylfuran (B142691) (DMF), a close analog to 2,5-diethylfuran. The principles governing the functionalization of the furan core are largely transferable. The conversion process often starts from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from carbohydrates. rsc.orgscispace.com The synthesis of furan derivatives like DMF from HMF involves hydrogenation and hydrogenolysis reactions, which require bifunctional catalysts capable of both hydrogenation and deoxygenation. mdpi.com

Various supported metal catalysts have been developed to facilitate these transformations. Noble metals such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) supported on materials like carbon have demonstrated high reactivity. mdpi.comencyclopedia.pub For instance, Ru supported on carbon (Ru/C) has been effectively used for the hydrogenolysis of HMF to DMF. encyclopedia.pubmdpi.com Bimetallic catalysts often exhibit enhanced performance due to synergistic effects between the metals. mdpi.com Systems like Ru/Co₃O₄ and Pt-Co have achieved high yields of DMF under relatively mild conditions. encyclopedia.pubmdpi.com The choice of support material, such as TiO₂, can also significantly influence the catalyst's activity and the interaction with the metal nanoparticles. mdpi.com

Non-noble metal catalysts, particularly those based on Nickel (Ni) and Copper (Cu), are gaining attention as more cost-effective and sustainable alternatives. mdpi.comencyclopedia.pub Nickel-based catalysts on acidic supports are promising for the selective hydrogenolysis of HMF. mdpi.com For example, a Cu/ZnO catalyst developed through co-precipitation achieved a DMF yield of 91.8%. mdpi.com The reaction pathway for HMF conversion to DMF can proceed through different intermediates, and the catalyst design is crucial for selectively activating specific chemical bonds to maximize the yield of the desired product. scispace.commdpi.com

Table 1: Performance of Various Heterogeneous Catalysts in the Conversion of HMF to DMF This table presents data for 2,5-dimethylfuran (DMF), a chemical analog of this compound, to illustrate typical catalyst performance.

| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Time (h) | DMF Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ru/Co₃O₄ | - | 130 | 7 | - | 93.4 | encyclopedia.pubmdpi.com |

| Ru-Co/SiO₂ | SiO₂ | 140 | 0.2 | 4 | >99 | mdpi.com |

| Pt-Co | Hollow Carbon Nanospheres | 180 | 10 | 2 | 98 | encyclopedia.pub |

| Pd/C | Carbon | 120 | - | 15 | 95 | encyclopedia.pub |

| Cu/ZnO | - | 220 | 15 | 5 | 91.8 | mdpi.com |

| 15 wt% Cu/SBA-15 | SBA-15 | 180 | 20 | 8 | 90 | mdpi.com |

| Fe-Pd/C | Carbon | 150 | 20 | 2 | 88 | mdpi.com |

| Ru/C | Carbon | 190 | 20 (N₂) | 6 | 81 | encyclopedia.pub |

Homogeneous Catalytic Systems for Selective Reactions

Homogeneous catalysts, while often more difficult to separate from the reaction mixture, can offer high selectivity and activity under mild conditions. In the context of furan derivatization, homogeneous acid catalysts are frequently used in conjunction with heterogeneous metal catalysts to enhance reaction rates and selectivity. mdpi.com For example, the presence of homogeneous acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can significantly improve the performance of Pd-based catalysts in the hydrogenolysis of HMF, even at temperatures below 100°C. encyclopedia.pubmdpi.com

One patented method for synthesizing 2,5-dimethylfuran involves the use of formic acid with a source of carbohydrate. The mixture is heated to form furan intermediates, followed by the addition of an aprotic solvent and a palladium catalyst to produce the final product, illustrating a one-pot synthesis that employs a homogeneous acid. google.com However, the use of these strong mineral acids can lead to the formation of unwanted by-products and complicates product purification. mdpi.com This has driven research towards developing solid acid catalysts or using less corrosive acids like formic acid, which can also act as a hydrogen donor in catalytic transfer hydrogenation reactions. mdpi.comgoogle.com

Biocatalysis in the Production and Derivatization of Furan Scaffolds

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis and modification of furan compounds. researchgate.netmdpi.com Enzymes and whole-cell biocatalysts offer exquisite selectivity under mild reaction conditions, which is particularly advantageous for preventing side reactions like decarboxylation that can occur at the high temperatures used in traditional chemical catalysis. nih.govmdpi.com The biocatalytic conversion of HMF can lead to a variety of valuable derivatives, including 2,5-bis(hydroxymethyl)furan (BHMF) through reduction, and 2,5-furandicarboxylic acid (FDCA) through oxidation. rsc.orgmdpi.com

Whole-cell biocatalysts, including various bacteria, yeasts, and fungi, have been successfully employed for these transformations. mdpi.com For instance, Saccharomyces cerevisiae can reduce HMF to BHMF, while other microorganisms have been engineered for the multi-step conversion of HMF to FDCA. mdpi.com The choice of microorganism and the optimization of reaction conditions are crucial for achieving high yields and selectivities, as some microbes can produce a mix of oxidized and reduced products. acs.org

Lipase-Catalyzed Synthesis Involving Diethyl Furan-2,5-dicarboxylate (B1257723)

Enzymatic polymerization, particularly using lipases, has proven to be an effective and eco-friendly route for producing furan-based polyesters. d-nb.info A significant body of research focuses on the lipase-catalyzed polycondensation of diethyl furan-2,5-dicarboxylate (DEFDC) with various aliphatic diols. acs.org Immobilized lipase (B570770) B from Candida antarctica (CALB), commercially known as Novozym 435, is a widely used and highly efficient biocatalyst for these reactions. researchgate.net

The synthesis is often carried out in a two-step polymerization reaction in a high-boiling point solvent like diphenyl ether. acs.orgresearchgate.net This method allows for the production of semiaromatic copolyesters with variable properties depending on the choice of comonomers. acs.orgacs.org Research has shown the successful synthesis of various DEFDC-based copolyesters, demonstrating the versatility of this enzymatic approach. acs.org The process conditions, such as temperature, can be optimized; however, higher temperatures are sometimes necessary to ensure the solubility of the growing polymer chains, even though the optimal activity for the enzyme itself is typically lower. researchgate.net

Enzyme Specificity and Efficiency in Polyester (B1180765) Formation

The efficiency and outcome of lipase-catalyzed polymerization of furan derivatives are highly dependent on the enzyme's specificity towards the substrates. The chain length of the aliphatic diol and diester comonomers significantly influences the reactivity and the molecular weight of the resulting polyester. acs.orgacs.org

Studies have shown that with DEFDC, longer-chain diols (e.g., octane-1,8-diol) react more successfully than shorter diols like butane-1,4-diol, especially at high furan content. acs.org Similarly, the reactivity of diols can be influenced by the chain length of the diester comonomer. acs.org For instance, hexane-1,6-diol shows better reactivity with longer diesters. acs.org CALB also exhibits a preference for certain furan-based isomers; for example, it favors the polymerization of 2,5-FDCA dimethyl ester over its 2,4- and 3,4-isomers. researchgate.netacs.org This selectivity is crucial as it can prevent undesirable side reactions and lead to polymers with well-defined structures and higher molecular weights. nih.gov The enzymatic route has been shown to produce high molecular weight polyesters with good thermal stability, comparable or even superior to those synthesized by traditional melt polycondensation. mdpi.com

Table 2: Influence of Diol Chain Length on Lipase-Catalyzed Copolymerization with Diethyl Furan-2,5-dicarboxylate (DEFDC)

| Diol Monomer | Diester Comonomer | Furan Content in Feed (%) | Reactivity Outcome | Reference |

|---|---|---|---|---|

| Butane-1,4-diol | Adipate | 25 | Successful reaction | acs.org |

| Butane-1,4-diol | Adipate | >25 | Poor reactivity | acs.org |

| Hexane-1,6-diol | Variable | - | Better reactivity toward longer diesters | acs.org |

| Octane-1,8-diol | Adipate | up to 90 | Successful reaction | acs.org |

| Dodecane-1,12-diol | Variable | - | Reactive toward all tested diesters | acs.org |

Research on Key Derivatives of 2,5 Diethylfuran

Diethyl Furan-2,5-dicarboxylate (B1257723) (DEFDC)

Diethyl furan-2,5-dicarboxylate (DEFDC) is an organic chemical compound that has garnered significant interest as a bio-based building block for polymers. It is the diethyl ester of 2,5-Furandicarboxylic acid (FDCA), a molecule that is considered a primary renewable alternative to petroleum-based terephthalic acid (TPA). acs.orgacs.org The structural similarity of the furan (B31954) ring to a phenyl ring allows for the development of bio-based polyesters with properties comparable or even superior to their fossil-fuel-based counterparts like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.orgacs.org

Multi-faceted Synthetic Routes to DEFDC from Renewable and Non-Renewable Resources

The synthesis of DEFDC is intrinsically linked to the production of its precursor, 2,5-furandicarboxylic acid (FDCA). The origin of FDCA—whether from renewable biomass or non-renewable fossil fuels—determines the sustainability of the resulting DEFDC.

Renewable Resource Pathways

The predominant and most researched route to DEFDC is through renewable resources. This pathway aligns with the global shift towards sustainable chemistry and the development of a circular economy.

From C6 Sugars via HMF: The most common method begins with C6 sugars like fructose (B13574) and glucose, which are abundant in lignocellulosic biomass. mdpi.commdpi.com These sugars undergo acid-catalyzed dehydration to form 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov HMF, a versatile platform chemical, is then oxidized to produce 2,5-furandicarboxylic acid (FDCA). nih.govmdpi.com The subsequent step is the esterification of FDCA with ethanol (B145695), typically in the presence of an acid catalyst, to yield Diethyl Furan-2,5-dicarboxylate. acs.org

From Galactaric Acid (Mucic Acid): An alternative biomass-derived route starts from galactaric acid, a C6 aldaric acid produced by the oxidation of galactose. Heating galactaric acid with a strong acid can produce FDCA, which is then esterified to DEFDC. mdpi.com

From Furfural (B47365): Furfural, a C5 platform chemical produced industrially from the hemicellulose fraction of biomass (like corn cobs), can also be a starting point. mdpi.comresearchgate.net Furoic acid, derived from furfural oxidation, can be converted to FDCA through a series of steps including bromination, esterification, and palladium-catalyzed carbonylation. researchgate.net This route transforms a C5 chemical into a C6 derivative, offering a pathway to FDCA from a different biomass fraction. researchgate.net

Non-Renewable Resource Pathways

The synthesis of furan derivatives is overwhelmingly associated with biomass, making dedicated non-renewable routes for DEFDC production less common and economically unfavorable. researchgate.net Most modern polymers, such as polyimides and polyesters, are synthesized from petroleum-based monomers. mdpi.comnih.gov Furan-based polymers are specifically developed as green, renewable alternatives. acs.orgnih.gov

The major challenge in a non-renewable synthesis would be the creation of the furan ring itself from petroleum feedstocks, which is a less direct and more energy-intensive process compared to the dehydration of sugars. While theoretically possible through complex organic syntheses starting from petrochemicals, this approach is not a focus of current research due to the availability and sustainability advantages of biomass-based routes. nih.govresearchgate.net The primary industrial context for non-renewable resources is in the production of the very materials, like terephthalic acid, that FDCA and its derivatives are designed to replace. magtech.com.cn

Advanced Applications as a Biobased Monomer in Polymer Science

DEFDC, and its closely related dimethyl ester (DMFDCA), serve as crucial monomers in the synthesis of advanced bio-based polyesters and copolyesters. These furanic polymers are investigated for applications in packaging, fibers, and engineering materials, offering a sustainable alternative to petroleum-based plastics. acs.orgresearchgate.net

The synthesis of furan-based polyesters such as poly(ethylene 2,5-furandicarboxylate) (PEF) and poly(butylene 2,5-furandicarboxylate) (PBF) is typically achieved through a two-step melt polycondensation process. upc.edu This process generally involves:

Transesterification: DEFDC or DMFDCA is reacted with an excess of a diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol) at elevated temperatures (around 150-220°C). upc.edugoogle.com This step is catalyzed by various metal compounds, including those based on titanium, tin, or antimony, and results in the formation of a prepolymer, such as bis(hydroxyethyl)-2,5-furandicarboxylate, and the release of ethanol or methanol. google.comgoogle.com

Polycondensation: The temperature is further increased (180-260°C) and a vacuum is applied to remove the excess diol and any remaining alcohol by-product. google.comgoogle.com This shifts the reaction equilibrium, promoting the growth of long polymer chains to achieve a high molecular weight. google.com

The resulting polyesters, like PEF, have been shown to exhibit properties comparable or even superior to PET, such as enhanced gas barrier properties, making them suitable for food and beverage packaging. acs.org

Copolymerization is a powerful strategy to modify the properties of furan-based polyesters to meet specific application requirements. By incorporating a third monomer into the polymerization of DEFDC and a primary diol, researchers can precisely tune the material's characteristics.

The introduction of different comonomers can alter the final properties of the copolyester as detailed in the table below.

| Comonomer Type | Example Comonomer | Effect on Properties | Reference |

|---|---|---|---|

| Rigid Cyclic Diol | Isosorbide | Increases glass transition temperature (Tg), enhances thermal stability, and results in amorphous polymers. | researchgate.net |

| Bulky Cyclic Diol | 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) | Increases Tg, improves mechanical properties, and can transform semi-crystalline polymers into completely amorphous and transparent materials. | mdpi.com |

| Long-Chain Aliphatic Diol | 1,8-octanediol, Dilinoleic diol | Increases flexibility, lowers Tg, and can improve processability. The reactivity in enzymatic polymerization is often higher with longer chain diols. | acs.orgrsc.org |

| Other Diacids/Diesters | Adipic Acid, Succinic Acid | Can enhance biodegradability and modify thermal and mechanical properties. | acs.org |

This ability to create copolyesters with tailored properties significantly broadens the application scope of furan-based polymers. researchgate.netacs.org

As an alternative to metal-based catalysts, which can be toxic and difficult to remove from the final product, enzymatic polymerization offers a greener and more sustainable route to furan-based polyesters. rsc.orgrsc.org The most commonly used enzyme for this purpose is Candida antarctica lipase (B570770) B (CALB), often in an immobilized form (Novozym 435). rsc.orgresearchgate.net

Key features of enzymatic polymerization with DEFDC/DMFDCA include:

Mild Reaction Conditions: The reactions are typically carried out at lower temperatures (e.g., 80-140°C) compared to melt polycondensation, which reduces energy consumption and the risk of thermal degradation. rsc.org

High Selectivity: Enzymes offer high selectivity, which can lead to polymers with well-defined structures. nih.gov

Solvent and Solvent-Free Systems: The polymerization can be conducted in high-boiling point solvents like diphenyl ether or in solvent-free systems. acs.orgresearchgate.net Recent research also explores the use of more environmentally friendly bio-based solvents. rsc.org

Influence of Monomer Structure: Studies have shown that the efficiency of CALB-catalyzed polymerization is influenced by the structure of the comonomers. For instance, longer-chain aliphatic diols (e.g., 1,8-octanediol, 1,12-dodecanediol) often show higher reactivity and lead to higher molecular weight polyesters compared to shorter-chain diols like 1,4-butanediol. acs.orgrsc.org

This enzymatic approach represents a significant step towards fully sustainable polymer production, combining bio-based monomers with green catalytic processes. acs.orgrsc.org

Development of Biobased Copolyesters with Tailored Properties

Other Ethylated Furan Derivatives in Academic Investigation

Beyond the well-studied monomer DEFDC, academic research is exploring a variety of other ethylated furan derivatives for diverse applications, ranging from biofuels to fine chemicals.

Ethyl 2-furoate: This compound is the ethyl ester of 2-furoic acid and is synthesized by the esterification of 2-furoic acid, which itself is produced from the oxidation of furfural. chemicalbook.com It is investigated for its use in flavor compositions and as a versatile intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. chemicalbook.comontosight.ai Its conformational properties and reactivity are subjects of academic study. biosynth.com

2-Ethylfuran (B109080): Found naturally in various foods like tomatoes and corn, 2-ethylfuran is being investigated as a potential second-generation biofuel. foodb.cahmdb.ca Research focuses on understanding its combustion characteristics, including its pyrolysis mechanisms and reaction kinetics. mdpi.comunizar.es Its thermophysical properties such as density, viscosity, and vapor pressure are also being systematically studied. unizar.es

5-Ethyl-2-furoic acid & 5-Methyl-2-ethylfuran: The synthesis of compounds like 5-ethyl-2-methyl-3-furoic acid has been documented in chemical literature. prepchem.com Derivatives such as 5-methyl-2-furoic acid and its esters can be prepared from 5-(chloromethyl)-2-furaldehyde (CMF) and are considered useful intermediates for pharmaceuticals and fragrances. google.com Furthermore, 5-Methyl-2-ethylfuran (5-MEF) has been highlighted as a promising renewable biofuel candidate due to its high energy density and octane (B31449) number, with research focusing on its pyrolysis behavior. mdpi.com

Advanced Characterization and Analytical Methodologies for Furan Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of furan (B31954) derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can confirm the synthesis and structure of these compounds.

For instance, the successful synthesis of various furan-2,5-dicarboxamides has been confirmed using NMR spectroscopy. nih.gov In the context of producing 2,5-dimethylfuran (B142691) (2,5-DMF), a related compound, from 5-hydroxymethylfurfural (B1680220) (5-HMF), ¹H NMR is employed to analyze and elucidate the biofuel product and any by-products from the conversion. mdpi.com The structure of furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its metal complexes has also been studied using ¹H and ¹³C NMR. researchgate.net

While specific NMR data for 2,5-diethylfuran is not extensively detailed in the provided results, the analysis of analogous compounds provides a strong framework for its characterization. For example, the ¹H NMR spectrum of 2,5-dimethylfuran, a close structural relative, shows characteristic singlets at δ 2.2 and 5.8 ppm. wikipedia.org This suggests that the spectrum of this compound would exhibit signals corresponding to the ethyl groups and the furan ring protons.

The following table provides representative ¹H and ¹³C NMR spectral data for various furan derivatives, illustrating the utility of NMR in structural confirmation.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Diethyl furan-2,5-dicarboxylate (B1257723) rsc.org | Acetone-d6 | 1.34 (t, 6H), 4.33-4.38 (q, 4H), 7.30 (s, 2H) | 14.45, 62.00, 119.14, 147.79, 158.41 |

| Dimethyl furan-2,5-dicarboxylate rsc.org | Acetone-d6 | 3.88 (s, 6H), 7.30 (s, 2H) | 52.55, 119.26, 147.51, 158.82 |

| 2,5-Dimethylfuran nih.gov | CDCl₃ | 2.23 (s), 5.81 (s) | 13.44, 106.02, 150.18 |

NMR is also instrumental in monitoring the progress of reactions involving furans. For example, the oxidation of gold(I) complexes, which can be used in catalytic reactions to produce furan derivatives, is monitored by ¹H and ³¹P NMR. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is extensively used for the analysis of volatile and semi-volatile compounds like this compound.

In the analysis of complex mixtures, such as essential oils or biomass pyrolysis products, GC-MS is used to identify and quantify the components. For example, this compound has been identified as a component in the essential oil of Abies nordmanniana. tubitak.gov.tr It has also been detected in studies of biomass pyrolysis oil. sciencemadness.org The technique allows for the separation of individual compounds from a mixture, which are then fragmented and detected by the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.

GC-MS is also crucial for assessing the purity of synthesized furan compounds and identifying by-products. In the synthesis of 2,5-diformylfuran, GC-MS analysis is used to determine product selectivity. jku.at The fragmentation patterns observed in the mass spectra are key to identifying the structure of the eluted compounds. For instance, the mass spectrum of 2,5-dimethylfuran is well-documented in the NIST Chemistry WebBook, providing a reference for its identification. nist.gov

The following table outlines the role of GC-MS in the analysis of furan-containing samples.

| Application | Sample Type | Key Findings |

| Component Identification | Essential Oil tubitak.gov.tr | Identification of this compound among other volatile compounds. |

| Product Analysis | Biomass Pyrolysis Oil sciencemadness.org | Detection of various furan derivatives, including this compound. |

| Purity Assessment | Synthetic Reaction Mixture jku.at | Determination of product selectivity in the synthesis of 2,5-diformylfuran. |

| Pollutant Profiling | Ambient Air epa.gov | Tentative identification of this compound in atmospheric samples. |

X-ray Diffraction (XRD) and Crystallography for Molecular Structure and Conformation Analysis

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are definitive methods for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, offering a detailed view of the molecular structure and conformation of furan derivatives.

While a specific crystal structure for this compound was not found in the provided search results, studies on related furan compounds highlight the power of this technique. For example, the crystal structures of several furan derivatives of berenil (B12357598) complexed with DNA have been determined, revealing how these molecules interact with the minor groove of DNA. nih.govacs.org Similarly, the crystal structure of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, a chalcone (B49325) derivative, has been elucidated, showing an E conformation about the C=C double bond. iucr.org

The crystal structure of furan-2,5-dicarbonylbis(N,N-diethylthiourea) has been solved, providing detailed insights into its composition and structural features. vnu.edu.vn Furthermore, XRD has been used to characterize the supramolecular structure of bio-based furanic polyesters, such as poly(hexamethylene 2,5-furanodicarboxylate)-block-poly(tetrahydrofuran). researchgate.net

The following table summarizes crystallographic data for some furan derivatives, showcasing the type of information obtained from X-ray diffraction studies.

| Compound | Crystal System | Key Structural Features | Reference |

| (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one | Monoclinic | E conformation, dihedral angle of 24.07° between furan and phenyl rings. | iucr.org |

| Poly(butylene 2,5-furan dicarboxylate) | Triclinic | Unit cell parameters determined, close similarity to PBT structure. | acs.org |

| Furan derivatives of berenil complexed with DNA | - | Drug molecules located in the minor groove of DNA. | nih.govacs.org |

Chromatographic Techniques for Isomer Separation and Quantification

Various chromatographic techniques are essential for the separation and quantification of isomers of furan compounds. Due to their similar physical and chemical properties, the separation of isomers can be challenging and often requires high-resolution methods.

Gas chromatography (GC) is a primary tool for separating volatile isomers. The use of capillary columns with different stationary phases can achieve the separation of closely related furan derivatives. For instance, in the analysis of atmospheric vapors, capillary gas-liquid chromatography is employed to resolve complex mixtures of organic pollutants, which can include furan isomers. epa.gov

Column chromatography is another valuable technique, particularly for the separation of less volatile compounds or for purification on a larger scale. In the synthesis of bis(2,5-dimethyl-3-furyl) sulfide (B99878) and disulfide, column chromatography on silicic acid was used to separate the mono- and disulfide products. google.com

For the separation of 2-methylfuran (B129897) and 2,5-dimethylfuran, a method utilizing crystalline aromatic hydrocarbon materials as adsorbents has been disclosed, highlighting the use of specialized materials for challenging separations. google.com

The choice of chromatographic method depends on the specific properties of the isomers and the analytical goal, whether it is for preparative purification or for quantitative analysis.

Computational and Theoretical Studies of 2,5 Diethylfuran Chemistry

Density Functional Theory (DFT) Applications to 2,5-Diethylfuran and Analogues

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for studying furan (B31954) derivatives. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for a wide range of applications, from understanding reaction pathways to predicting molecular properties.

DFT calculations have been successfully employed to model the reaction mechanisms of various transformations involving furan derivatives. These studies provide detailed insights into the energy landscapes of reactions, helping to identify intermediates and transition states. For instance, in the context of cycloaddition reactions, DFT has been used to analyze the stepwise polar mechanism between 2-methylfuran (B129897) and masked o-benzoquinones, identifying a zwitterionic intermediate. acs.org

In the synthesis of highly substituted furans from 1-(1-alkynyl)cyclopropyl ketones, DFT calculations at the B3LYP/6-31G* level have been instrumental in characterizing the reaction pathway. acs.org Similarly, the mechanism of gold(I)-catalyzed synthesis of substituted furans has been investigated using DFT, revealing the key steps of the reaction, including the attack of a nucleophile on the cyclopropane (B1198618) moiety. acs.org

The formation of furan derivatives from pyridinium (B92312) salts and π-deficient ethylenes has also been studied theoretically. researchgate.net DFT calculations at the M06-2X/6-31G(d,p) level indicated that the reaction proceeds through a Michael addition to form a zwitterionic intermediate, which then undergoes an SNi-like reaction to yield the final furan product. researchgate.net These computational studies can explain why certain products are formed over other feasible alternatives by comparing the Gibbs free energies of different reaction pathways. researchgate.net

A study on the reaction of O(3P) with 2,5-dimethylfuran (B142691) combined experimental work with quantum-chemical calculations and RRKM theory to model the kinetics, highlighting the formation of several primary products. rsc.org

DFT-based reactivity indices are powerful tools for predicting the outcome of chemical reactions involving furan derivatives. mdpi.com Global and local electrophilicity and nucleophilicity indices can be calculated to rationalize the reactivity and selectivity observed experimentally. acs.org For example, in the cycloaddition of 2-methylfuran, analysis of these indices helped to explain the observed regioselectivity. acs.org

The stereoselectivity of photochemical [2+2] cycloaddition reactions (Paternò-Büchi reaction) of furan derivatives has been rationalized through a combination of experimental and computational investigations. nih.gov These studies revealed the role of triplet 1,4-diradicals and the energy barriers between conformers in determining the exclusive exo-stereoselectivity. nih.gov

In the gold(I)-catalyzed synthesis of substituted furans, DFT has been used to elucidate the regioselectivity of the reaction. acs.org The calculations can predict which position of the furan ring is more susceptible to nucleophilic attack. Similarly, the regioselectivity in the synthesis of multisubstituted furans from alkyl ketones and β-nitrostyrenes has been a subject of combined experimental and DFT studies. organic-chemistry.org

Table 1: Application of DFT in Studying Furan Derivative Reactions

| Reaction Type | Furan Derivative Studied | Computational Method | Key Findings |

| Cycloaddition | 2-Methylfuran | B3LYP/6-31G* | Stepwise polar mechanism with a zwitterionic intermediate. acs.org |

| Gold(I)-Catalyzed Synthesis | 1-(1-Alkynyl)cyclopropyl ketones | BH and HLYP/6-31G(d, p) | Elucidation of mechanism and regioselectivity. acs.org |

| Furan formation from Pyridinium Salts | Pyridinium ylide and methylene-dihydronaphthalenone | M06-2X/6-31G(d,p) | Michael addition followed by an SNi-like reaction. researchgate.net |

| Photochemical [2+2] Cycloaddition | 2-Methylfuran, 3-Methylfuran | DFT | Exclusive exo-stereoselectivity due to triplet diradical conformation. nih.gov |

| O(3P) Oxidation | 2,5-Dimethylfuran | RRKM theory | Identification of main primary products and reaction branching ratios. rsc.org |

Modeling of Reaction Mechanisms and Transition States

Molecular Dynamics (MD) Simulations in Polymer Systems Derived from Ethylated Furans

Molecular Dynamics (MD) simulations are a powerful tool for investigating the structure and properties of polymeric materials at the molecular level. dpi-proceedings.com For polymers derived from ethylated furans and other furan-based monomers, MD simulations provide insights into their mechanical properties, thermal stability, and dynamic behavior. researchgate.netrsc.org

MD simulations have been used to predict the mechanical properties of furan resins, such as polyfurfuryl alcohol, with the results showing good agreement with experimental values. researchgate.net These simulations can model the polymerization process and the evolution of the molecular structure, mass density, and elastic properties during processes like pyrolysis. dpi-proceedings.com

In the context of furan-based polyesters, MD simulations have been employed to study the conformational properties of polymer chains in both amorphous and crystalline regions. researchgate.net For instance, simulations suggest that in amorphous domains, where intermolecular interactions are weaker, poly(ethylene furanoate) (PEF) chains tend to adopt a helical conformation. researchgate.net Furthermore, MD simulations have been used to investigate the miscibility and dynamic homogeneity of blends of furan-based polyesters, such as those of PEF and poly(propylene furanoate) (PPF). researchgate.net

Simulations have also shed light on the enhanced crystallization behavior of novel polyester (B1180765) amides based on renewable poly(propylene furanoate). rsc.org By modeling the system at a molecular level, researchers can understand how factors like intramolecular hydrogen bonding affect the polymer's ability to crystallize. stanford.edu

Table 2: Insights from MD Simulations of Furan-Based Polymers

| Polymer System | Simulation Focus | Key Insights |

| Furan Resin (Polyfurfuryl alcohol) | Mechanical Properties & Pyrolysis | Predicted mechanical properties align with experimental data; models evolution of structure and density during pyrolysis. dpi-proceedings.comresearchgate.net |

| Furan-based Polyesters (PEF, PPF) | Conformational Properties & Blends | PEF chains prefer a helical conformation in amorphous regions; blends can be dynamically homogeneous. researchgate.net |

| Polyester Amides from PPF | Crystallization Behavior | Revealed how suppressing intramolecular hydrogen bonds enhances chain mobility and crystallization. rsc.org |

| Poly(5-aminomethyl-2-furoic acid) (PAMF) | Crystallinity | Differences in intramolecular hydrogen bonding explain why PAMF is semicrystalline. stanford.edu |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Furan Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their physical properties or biological activities. digitaloceanspaces.comresearchgate.net These models are valuable for predicting the behavior of new compounds and for guiding the design of molecules with desired characteristics.

For furan derivatives, QSPR models have been developed to analyze their properties as corrosion inhibitors for mild steel. digitaloceanspaces.com These models establish a correlation between the corrosion inhibition efficiency and various electronic properties of the furan derivatives, such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the dipole moment. digitaloceanspaces.com The molecular descriptors for these models are often calculated using DFT. digitaloceanspaces.comresearchgate.net

QSAR studies have been conducted on various furan derivatives to understand their biological activities. For example, 3D-QSAR studies on furanone derivatives have been used to identify the structural requirements for antibacterial activity. neliti.comijpda.org Similarly, QSAR models have been developed for diacylurea derivatives containing a furan moiety to understand their insecticidal activity. sioc-journal.cn These models can provide 3D contour maps that offer a visual and interpretable explanation of the structure-activity relationship. sioc-journal.cn

Table 3: QSPR/QSAR Models for Furan Derivatives

| Application | Furan Derivative Type | Modeling Approach | Key Descriptors/Findings |

| Corrosion Inhibition | General Furan Derivatives | QSPR (PLS, PCR, MLR) | HOMO/LUMO energies, dipole moment, hardness, softness. digitaloceanspaces.com |

| Antibacterial Activity | Furanones | 3D-QSAR (kNN-MFA) | Identification of structural requirements for activity. neliti.comijpda.org |

| Insecticidal Activity | Diacylurea derivatives with furan moiety | 3D-QSAR (CoMFA, CoMSIA) | Steric and H-bonding donor fields are important for activity. sioc-journal.cn |

| Antitubercular Activity | Nitrofuran derivatives | QSAR (CP-MLR, PLS) | Presence of a furan ring with a nitro group is essential. aimspress.com |

Principles of Green Chemistry and Sustainability in 2,5 Diethylfuran Production

Utilization of Biomass-Derived Feedstocks for Furan (B31954) Chemical Production

The foundation for the sustainable production of 2,5-diethylfuran lies in the use of renewable, non-food biomass. Lignocellulosic biomass, which includes agricultural residues, forestry waste, and dedicated energy crops, is the primary source. ukri.orgresearchgate.net This material is abundant and does not compete with food production. ukri.org

The typical pathway begins with the depolymerization of the carbohydrate fractions of lignocellulose (cellulose and hemicellulose) to obtain simple sugars. researchgate.net The C6 sugars, primarily glucose and fructose (B13574), are the key starting materials for the synthesis of furan derivatives relevant to this compound. researchgate.netresearchgate.netfrontiersin.org

The direct conversion of sugars like fructose into EMF in a one-pot reaction using ethanol (B145695) is a particularly promising strategy, as it streamlines the process and improves efficiency. frontiersin.orgrsc.org

Table 1: Selected Biomass Feedstocks for Furan Production

| Feedstock Type | Examples | Relevant Components |

|---|---|---|

| Agricultural Residue | Corn stover, Sugarcane bagasse | Cellulose (B213188), Hemicellulose |

| Forestry Waste | Wood chips, Sawdust | Cellulose, Hemicellulose |

| Energy Crops | Switchgrass, Miscanthus | Cellulose, Hemicellulose |

Development of Atom-Economical and Waste-Minimizing Synthetic Routes

A core principle of green chemistry is maximizing atom economy—designing synthetic methods to ensure that the maximum number of atoms from the reactants are incorporated into the final product. The pathway from biomass to this compound involves several key transformations where this principle is critical.

Dehydration: C6 Sugars (e.g., Fructose) → 5-Hydroxymethylfurfural (B1680220) (HMF) + 3 H₂O

Etherification: HMF + Ethanol → 5-Ethoxymethylfurfural (EMF) + H₂O

Hydrodeoxygenation: EMF + 2 H₂ → this compound + 2 H₂O

While the dehydration and etherification steps inherently produce water as a benign byproduct, they are not perfectly atom-economical. The final hydrodeoxygenation (HDO) step, where the carbonyl and hydroxyl groups of the precursor are removed using hydrogen, can theoretically be 100% atom-economical if molecular hydrogen is the reductant, as all atoms of the hydrogen are incorporated into the product or the water byproduct. mdpi.com

Waste minimization is a significant challenge, particularly in the initial sugar dehydration step. Under acidic conditions, HMF is unstable and can rehydrate to form byproducts such as levulinic acid and formic acid. rsc.org Furthermore, undesirable side reactions can lead to the formation of insoluble, carbon-rich polymers known as humins, which reduces the yield of the desired furan platform molecule and creates a waste stream that requires management. rsc.org

To counter these issues, research focuses on several waste-minimizing strategies:

One-Pot Synthesis: Combining multiple reaction steps into a single reactor, such as the direct conversion of fructose to EMF or even 2,5-dimethylfuran (B142691) (a related compound), reduces the need for intermediate separation and purification steps, thereby minimizing solvent use and potential product loss. google.comcbiore.idrsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction time and temperature, allowing for the rapid conversion of reactive intermediates like HMF into more stable products, thus minimizing the formation of degradation products. rsc.org

Exploration of Bio- and Heterogeneous Catalysis for Reduced Environmental Impact

The choice of catalyst is paramount in developing green and sustainable routes to this compound. Traditional homogeneous acid catalysts (e.g., sulfuric acid) are effective but pose significant challenges related to corrosion, separation from the product, and recycling, leading to substantial waste. The focus has therefore shifted to solid, reusable catalysts.

Heterogeneous Catalysis: Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction products by simple filtration, which allows for catalyst recycling and reduces downstream processing costs and waste. mdpi.com

For the conversion of carbohydrates to EMF, various solid acid catalysts have been developed:

Sulfonated Carbons: These materials are created by functionalizing carbon sources (including those from biomass, known as biochar) with sulfonic acid groups (-SO₃H). rsc.org They have shown high activity for both the dehydration of fructose and the subsequent etherification to EMF. rsc.org

Zeolites and Metal Oxides: Materials like zeolites, zirconia, and titania possess acidic sites that can effectively catalyze the necessary reactions. scispace.commdpi.com Bifunctional catalysts, which possess both acid and metal sites, are particularly effective for the hydrodeoxygenation steps required to convert EMF to this compound. mdpi.com

Metal Catalysts: The final hydrodeoxygenation step relies on metal catalysts. While noble metals like palladium (Pd) and ruthenium (Ru) show high activity, research is actively pursuing more abundant and less expensive non-noble metals like nickel (Ni) and copper (Cu) to improve the economic viability and sustainability of the process. researchgate.netmdpi.commdpi.comencyclopedia.pub Bimetallic catalysts, such as Ru-Co or Ni-Al, often exhibit synergistic effects that enhance activity and selectivity towards the desired product under milder conditions. mdpi.commdpi.com

Table 2: Examples of Heterogeneous Catalysts for EMF Production

| Catalyst | Feedstock | Solvent | Temp. (°C) | Time (h) | EMF Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Sulfonated Polymer (PDVTA-SO₃H) | HMF | Ethanol | 110 | 6 | 93.3 | rsc.org |

| Sulfonic Acid OMC (OMC-SO₃H) | Fructose | Ethanol | 140 | 24 | 55.7 | rsc.org |

| Silica Supported Sulfonic Acid | Fructose | Ethanol | 140 | 3 | ~45 | scilit.com |

Biocatalysis: The use of enzymes (biocatalysts) represents another frontier for green furan chemical production. Enzymes operate under mild conditions (low temperature and neutral pH), exhibit high selectivity, and are biodegradable. While the direct enzymatic synthesis of this compound is not yet established, biocatalysis is being successfully applied in the synthesis of related furan-based polymers. For example, immobilized lipases such as Candida antarctica Lipase (B570770) B (CALB) have been used for the polycondensation of furan diesters like diethyl furan-2,5-dicarboxylate (B1257723). researchgate.net This demonstrates the potential for developing future biocatalytic routes for other furan derivatives, which could significantly reduce the energy consumption and environmental footprint of the production process.

Future Research Directions and Emerging Avenues in 2,5 Diethylfuran Science

Development of Novel and Efficient Synthetic Routes for Industrial Scalability

The commercial viability of 2,5-diethylfuran hinges on the development of efficient and scalable synthetic methodologies. Current laboratory-scale methods provide a foundation, but significant innovation is required to enable industrial production.

One promising approach involves the gold-catalyzed cycloisomerization of acyclic precursors. For instance, the reaction of 3-octyne-2,7-dione using a gold(III) chloride catalyst can produce this compound with high efficiency at room temperature. acs.org While effective, the reliance on a precious metal catalyst presents a cost challenge for industrial scale-up. Future work could focus on developing catalysts based on more abundant and less expensive metals or optimizing catalyst loading and recycling to improve process economics.

Another established route is the direct alkylation of furan (B31954). A patented method describes the preparation of 2,5-disubstituted furans, including this compound, by reacting furan with an appropriate alkylating reagent. google.com Research in this area should target the development of highly selective and robust catalysts that minimize side reactions and can be easily separated from the product stream, making continuous processing feasible.

Drawing parallels from the extensive research into 2,5-dimethylfuran (B142691) (DMF) production offers a clear roadmap. mdpi.comresearchgate.net The conversion of biomass-derived carbohydrates into DMF is a cornerstone of many biorefinery concepts and typically proceeds through the key intermediate 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comresearchgate.netmdpi.comnih.gov A similar bio-based pathway for this compound is a critical research goal. This could involve:

Utilizing alternative biomass streams: Identifying and processing feedstocks rich in C7 or C8 sugars that could be converted more directly into a diethylfuran structure.

Catalytic chain extension: Developing catalytic systems capable of converting the methyl groups of DMF or the hydroxymethyl group of HMF into ethyl groups.

One-pot synthesis: Designing "one-pot" reactions that convert carbohydrates directly to this compound, bypassing the need to isolate and purify intermediates, which is a strategy being explored for DMF. google.com

The table below summarizes potential synthetic strategies warranting further investigation for the scalable production of this compound.